Dehydro Barnidipine

Analytical Chemistry Reference Standards Quality Control

Ensuring batch-to-batch consistency for Barnidipine APIs presents a critical QC challenge due to the formation of the primary photodegradant, Dehydro Barnidipine. This aromatized, pharmacologically inactive metabolite (M-8) serves as the definitive analytical reference standard to address this pain point. Use it to achieve reliable HPLC method validation and comply with ICH Q1B photostability guidelines. Delivered as a certified, ready-to-use standard for impurity quantification. Standard B2B shipping, global delivery.

Molecular Formula C27H27N3O6
Molecular Weight 489.528
CAS No. 172331-68-9
Cat. No. B585461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Barnidipine
CAS172331-68-9
SynonymsMethyl 2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid (3S)-1-(Phenylmethyl)-3-pyrrolidinyl Ester; 
Molecular FormulaC27H27N3O6
Molecular Weight489.528
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1
InChIKeyDFWOMDUVXAUTRY-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Barnidipine Reference Standard Overview


Dehydro Barnidipine is the aromatized pyridine derivative of the dihydropyridine calcium channel blocker, Barnidipine [1]. It is identified as a primary metabolite (M-8) of Barnidipine in human liver microsomes [2] and a principal photodegradation product [3]. As a fully characterized chemical compound, its primary commercial and scientific utility lies in its use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for the parent drug substance, Barnidipine .

Certified reference standard for analytical method development and validation
Primary photodegradant and metabolite marker of Barnidipine
Defined mass and purity profile supports LC-MS specificity and impurity quantification

Dehydro Barnidipine in Barnidipine QC


The structural specificity of Dehydro Barnidipine makes it non-interchangeable with other Barnidipine-related impurities or metabolites. Unlike the active parent drug, Barnidipine, Dehydro Barnidipine is pharmacologically inactive due to the aromatization of the 1,4-dihydropyridine ring [1]. This transformation is a key degradation pathway and a primary metabolic route, making Dehydro Barnidipine the most critical impurity to monitor for ensuring drug stability, purity, and batch-to-batch consistency in Barnidipine drug substances and formulations [2]. Therefore, a certified reference standard of Dehydro Barnidipine is essential for accurate identification and quantification in regulated analytical methods, a function that cannot be fulfilled by the parent API or other, less abundant, impurities .

Dehydro Barnidipine Standard
Aromatized pyridine structure with distinct monoisotopic mass; pharmacologically inactive
Barnidipine API
Active dihydropyridine calcium channel blocker; mass differs by 2 Da; may not serve as impurity reference
Dehydro Barnidipine Standard
Primary degradation/metabolite marker; validated LOQ 1.2% for photostability monitoring
Other Barnidipine Impurities
Different formation routes and abundance; cannot substitute for the principal photodegradant
Certified Reference Standard
Documented purity, characterization data, and potential pharmacopeial traceability
In-house Synthesized Material
Lacks certified documentation and chain of custody; may not meet regulatory evidentiary standards

Dehydro Barnidipine Quantitative Evidence


Identity and Purity Confirmation

Dehydro Barnidipine is a distinct chemical entity with a well-defined molecular structure and mass, essential for its use as a reference standard. Its monoisotopic mass is precisely 489.189972 Da . This is in contrast to the parent compound, Barnidipine, which has a monoisotopic mass of 491.2021 Da , reflecting the loss of two hydrogen atoms upon aromatization. This mass difference is critical for unambiguous identification via mass spectrometry. Furthermore, the compound is offered with a certified purity, enabling accurate quantification. For instance, in the synthesis of related impurities, a purity of 98.2% was achieved by HPLC [1], a level necessary for a reference standard.

Mass & Purity
Reported
489.189972 Da (Δ -2.012128 Da vs. Barnidipine); purity >98%
Enables specific LC-MS identification and accurate impurity quantification
Based on synthesized impurity characterization (HPLC)
Analytical Chemistry Reference Standards Quality Control

Photodegradation Quantification by HPLC

Dehydro Barnidipine is the primary photodegradation product of Barnidipine. A validated HPLC method has established a quantitation limit for this photoproduct at an impurity level of 1.2% relative to the Barnidipine content [1]. This contrasts with other potential impurities or degradation products, which were either not formed or were present at levels below this validated threshold under the tested photolytic stress conditions [1]. The method demonstrated recovery values ranging from 96% to 101%, confirming its accuracy and suitability for quality control [1].

HPLC LOQ
Reported
1.2% impurity level quantitation limit
Supports photostability method sensitivity per ICH Q1B guidelines
Recovery 96–101%; validated under photolytic stress
Pharmaceutical Analysis Photostability HPLC

Primary Metabolite M-8 Identification

In vitro studies using human liver microsomes identified Dehydro Barnidipine (referred to as M-8) as one of only three primary metabolites of Barnidipine [1]. Its formation occurs via CYP3A-mediated oxidation of the dihydropyridine ring. This differentiates it from other primary metabolites, M-1 (N-debenzylation) and M-3 (hydrolysis of the benzylpyrrolidine ester), and from secondary metabolites like M-2 and M-4 [1]. The study explicitly used authentic, synthesized Dehydro Barnidipine as a reference standard to confirm the identity of M-8 in the incubation samples [1].

Metabolite M-8
Class-level
CYP3A-mediated oxidation; distinct from M-1 (N-debenzylation) and M-3 (ester hydrolysis)
Differentiates metabolic pathways in DMPK research
Identified in human liver microsomes; authentic standard used for confirmation
Drug Metabolism Pharmacokinetics Cytochrome P450

Pharmacopeial Traceability

Commercially available Dehydro Barnidipine reference standards are provided with comprehensive characterization data and are compliant with ICH and other regulatory guidelines . A key differentiator is that these standards can be used for traceability against established pharmacopeial monographs, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) . This is a claim that cannot be made for an uncharacterized, in-house synthesized batch of the compound, which would lack the certified documentation and established chain of custody required for regulatory submissions.

Pharmacopeial Traceability
Data to verify
Traceable to USP/EP monographs with documented chain of custody
Mitigates regulatory risk in submission documentation
Vendor-supplied compliance documentation; verify certificate
Regulatory Science Quality Assurance Reference Standards

Dehydro Barnidipine Validated Applications


Barnidipine Photodegradation Quantification

As the primary photodegradant of Barnidipine, Dehydro Barnidipine is the essential reference standard for developing and validating HPLC methods to assess the photostability of Barnidipine drug substances and finished products [1]. The validated method's quantitation limit of 1.2% impurity level demonstrates its suitability for ensuring compliance with ICH Q1B guidelines for photostability testing of new drug products [1].

Barnidipine Metabolite Identification

In drug metabolism and pharmacokinetic (DMPK) research, Dehydro Barnidipine serves as the definitive standard for identifying and potentially quantifying the M-8 metabolite [2]. This is critical for delineating the metabolic fate of Barnidipine, confirming the involvement of CYP3A enzymes, and differentiating the M-8 pathway from other metabolic routes (M-1, M-3) in human liver microsomes or plasma samples [2].

Method Validation for Generic Barnidipine

For pharmaceutical companies developing generic versions of Barnidipine, a well-characterized Dehydro Barnidipine standard is indispensable for establishing the specificity and accuracy of impurity assays [3]. Its use ensures that the analytical methods can reliably separate and quantify this key impurity from the active pharmaceutical ingredient and other related substances, a fundamental requirement for Abbreviated New Drug Applications (ANDA) [3].

Barnidipine API Stability Testing

In a QC laboratory, Dehydro Barnidipine is used daily as a system suitability standard and for impurity marker quantitation during the release and stability monitoring of Barnidipine Active Pharmaceutical Ingredient (API) batches [3]. Traceability to a certified standard, with potential for USP/EP linkage, ensures that QC data is robust, defensible, and meets global regulatory expectations for commercial supply .

Application
Selection Property
Validation Focus
Photodegradation Quantification
Primary photodegradant specificity
HPLC method accuracy and LOQ under ICH Q1B
Metabolite Identification
M-8 identity confirmation
CYP3A pathway differentiation in human liver microsomes
Generic Product Method Validation
Impurity assay specificity
Separation from API and other related substances
API Stability Testing
System suitability and traceability
QC data integrity and regulatory acceptance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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